A Technical Guide to the Spectral Analysis of Ethyl 3-Fluorobenzoate
A Technical Guide to the Spectral Analysis of Ethyl 3-Fluorobenzoate
This in-depth technical guide provides a comprehensive analysis of the spectral data for ethyl 3-fluorobenzoate (CAS No. 451-02-5), a key fluorinated intermediate in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for structural elucidation and quality control. While a complete set of publicly available, experimentally verified spectra for this specific compound is not readily accessible, this guide offers a detailed interpretation and prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from closely related analogs.
Introduction
Ethyl 3-fluorobenzoate is a versatile building block in organic synthesis, where the introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of target molecules.[1] Accurate and unambiguous characterization of this and related intermediates is paramount for ensuring the integrity of synthetic pathways and the quality of final products. Spectroscopic methods provide a powerful toolkit for this purpose, offering detailed insights into molecular structure and purity.
This guide will delve into the expected spectral features of ethyl 3-fluorobenzoate, explaining the causal relationships between its molecular structure and the resulting spectroscopic data. The methodologies described herein represent self-validating systems for the characterization of this and similar chemical entities.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For ethyl 3-fluorobenzoate, both ¹H and ¹³C NMR are essential for confirming its identity.
Experimental Protocol: NMR Data Acquisition
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Sample Preparation: Dissolve approximately 10-20 mg of ethyl 3-fluorobenzoate in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts.[2]
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Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:
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Set the spectral width to cover the range of approximately -1 to 11 ppm.
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Use a 30-degree pulse angle.
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Set the relaxation delay to at least 1 second.
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Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Employ proton decoupling to simplify the spectrum.
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Set the spectral width to cover the range of approximately 0 to 200 ppm.
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A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
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Data Processing: Fourier transform the acquired Free Induction Decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale using the residual solvent signal or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of ethyl 3-fluorobenzoate is expected to show distinct signals for the ethyl group and the aromatic protons. The chemical shifts and coupling patterns can be reliably predicted based on the analysis of similar structures.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ | ~1.39 | Triplet (t) | ~7.1 | 3H |
| -CH₂- | ~4.39 | Quartet (q) | ~7.1 | 2H |
| Ar-H | ~7.20 - 7.90 | Multiplet (m) | - | 4H |
Interpretation and Rationale:
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Ethyl Group: The ethyl group will present as a characteristic triplet for the methyl protons (coupled to the two methylene protons) and a quartet for the methylene protons (coupled to the three methyl protons), with a vicinal coupling constant of approximately 7.1 Hz. The methylene protons are deshielded due to their proximity to the electron-withdrawing ester oxygen, hence their downfield chemical shift.
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Aromatic Region: The four protons on the benzene ring will appear as a complex multiplet. The fluorine atom at the meta position and the ethyl ester group will influence the electronic environment of each aromatic proton differently, leading to distinct chemical shifts. Furthermore, ³J (H-H), ⁴J (H-H), ³J (H-F), and ⁴J (H-F) couplings will contribute to the complexity of the splitting patterns.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and resonance effects.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~14.2 |
| -CH₂- | ~61.5 |
| Aromatic C-H | ~115 - 131 |
| Aromatic C-F | ~161 - 164 (doublet) |
| Aromatic C-CO | ~130 - 133 |
| C=O | ~165.0 |
Interpretation and Rationale:
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Aliphatic Carbons: The methyl and methylene carbons of the ethyl group will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.
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Aromatic Carbons: The aromatic carbons will resonate in the typical downfield region of ~115-165 ppm. The carbon directly attached to the fluorine atom (C-F) will exhibit a large one-bond C-F coupling, appearing as a doublet. The other aromatic carbons will also show smaller C-F couplings.
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Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
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Sample Preparation: For a liquid sample like ethyl 3-fluorobenzoate, the spectrum can be acquired neat by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:
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Acquire a background spectrum of the clean KBr/NaCl plates.
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Acquire the sample spectrum.
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The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
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Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
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Predicted IR Spectral Data
The IR spectrum of ethyl 3-fluorobenzoate will be dominated by absorptions corresponding to the ester functional group and the aromatic ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium to Weak |
| C-H (aliphatic) | 3000 - 2850 | Medium |
| C=O (ester) | ~1725 | Strong |
| C=C (aromatic) | 1600 - 1450 | Medium to Weak (multiple bands) |
| C-O (ester) | 1300 - 1000 | Strong (multiple bands) |
| C-F | 1250 - 1020 | Strong |
Interpretation and Rationale:
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C=O Stretch: A strong, sharp absorption band around 1725 cm⁻¹ is the most characteristic feature of the ester carbonyl group.[3]
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C-O Stretches: The C-O stretching vibrations of the ester will result in two or more strong bands in the 1300-1000 cm⁻¹ region.[3]
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Aromatic Features: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C in-ring vibrations cause several bands in the 1600-1450 cm⁻¹ region.
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C-F Stretch: A strong band corresponding to the C-F stretching vibration is expected in the fingerprint region.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.
Experimental Protocol: MS Data Acquisition
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Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). GC-MS is often preferred for volatile compounds like ethyl 3-fluorobenzoate as it also provides purity information.
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Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a characteristic fragmentation pattern.
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Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their m/z ratio.
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Detection: An electron multiplier or other suitable detector records the abundance of each ion.
Predicted Mass Spectrum and Fragmentation Pattern
The molecular weight of ethyl 3-fluorobenzoate (C₉H₉FO₂) is 168.17 g/mol .[4] The mass spectrum will show a molecular ion peak (M⁺˙) at m/z = 168, and several characteristic fragment ions.
| m/z | Predicted Fragment Ion |
| 168 | [M]⁺˙ (Molecular Ion) |
| 140 | [M - C₂H₄]⁺˙ |
| 123 | [M - OC₂H₅]⁺ |
| 95 | [M - OC₂H₅ - CO]⁺ |
Interpretation and Rationale:
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Molecular Ion (m/z 168): The peak corresponding to the intact molecule after losing one electron.
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Loss of Ethylene (m/z 140): A common fragmentation pathway for ethyl esters is the McLafferty rearrangement, leading to the loss of a neutral ethylene molecule.
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Loss of Ethoxy Radical (m/z 123): Cleavage of the C-O bond results in the loss of an ethoxy radical (•OC₂H₅), forming the stable 3-fluorobenzoyl cation. This is often a prominent peak in the spectrum.
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Loss of CO (m/z 95): The 3-fluorobenzoyl cation can further lose a neutral carbon monoxide molecule to form the 3-fluorophenyl cation.
Visualization of Key Concepts
Molecular Structure of Ethyl 3-Fluorobenzoate
Caption: Structure of Ethyl 3-Fluorobenzoate.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Key Fragmentation Pathway of Ethyl 3-Fluorobenzoate.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the essential spectral data for ethyl 3-fluorobenzoate. The interpretations of the NMR, IR, and MS data are grounded in fundamental spectroscopic principles and comparisons with closely related molecules. The provided experimental protocols offer a standardized approach for acquiring high-quality data for this and similar compounds. For drug development and other mission-critical applications, it is always recommended to obtain and verify experimental data on a reference standard of the material .
References
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]
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ResearchGate. (n.d.). EI Mass spectra, proposed structures and predominant fragmentation patterns. Retrieved from [Link]
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UCLA. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Khan, A. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]
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Atkinson, R. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [Video]. YouTube. [Link]
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Appchem. (n.d.). ETHYL 3-FLUOROBENZOATE. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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Chem-Impex. (n.d.). Ethyl 3-fluorobenzoate. Retrieved from [Link]
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